molecular formula C6H9NO3 B1142264 Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) CAS No. 113737-91-0

Hexanal, 4-(hydroxyimino)-5-oxo- (9CI)

Cat. No.: B1142264
CAS No.: 113737-91-0
M. Wt: 143.14056
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Description

Properties

CAS No.

113737-91-0

Molecular Formula

C6H9NO3

Molecular Weight

143.14056

Synonyms

Hexanal, 4-(hydroxyimino)-5-oxo- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 113737-91-0
  • Molecular Formula: C₆H₉NO₃
  • Molar Mass : 143.14 g/mol
  • IUPAC Name: 4-(Hydroxyimino)-5-oxohexanal

Physical Properties :

  • Boiling Point : 284.0 ± 23.0 °C (predicted)
  • Density : 1.14 ± 0.1 g/cm³ (predicted)
  • pKa : 8.99 ± 0.40 (predicted)
  • Polar Surface Area (PSA) : 66.73 Ų

Structural Features: This compound contains an aldehyde group, a ketone (oxo group) at position 5, and a hydroxyimino group at position 3. The hydroxyimino group (–NH–OH) introduces hydrogen-bonding capability and weak acidity, influencing solubility and reactivity .

Biological Relevance: Hexanal derivatives are often involved in plant defense mechanisms via the lipoxygenase pathway, which generates volatile aldehydes during tissue disruption .

Comparison with Structurally Similar Compounds

Hexanal, 5-oxo-,2-(O-methyloxime) (CAS 154474-11-0)

  • Molecular Formula: C₇H₁₃NO₂
  • Molar Mass : 143.18 g/mol
  • Key Differences: Replaces the hydroxyimino group (–NH–OH) with a methyloxime (–N–O–CH₃), reducing hydrogen-bonding capacity. XLogP: -0.2 (indicating lower hydrophobicity compared to the target compound’s predicted LogP) .

Applications : Methyloxime derivatives are often used as protecting groups in organic synthesis, suggesting this compound may serve as an intermediate in pharmaceutical or agrochemical synthesis .

Pentanal, 2-ethyl-4-oxo- (9CI) (CAS 111832-67-8)

  • Molecular Formula : C₇H₁₂O₂
  • Molar Mass : 128.17 g/mol
  • Key Differences: Shorter carbon chain (pentanal vs. hexanal). Contains an ethyl substituent and lacks the hydroxyimino group.

Synthesis : Multiple synthetic routes are documented, including aldol condensation and oxidation of alcohols, highlighting its utility in flavor and fragrance industries .

2,4-Hexadienal, 5-hydroxy-, (Z,E)- (9CI) (CAS 102605-97-0)

  • Molecular Formula : C₆H₈O₂
  • Molar Mass : 112.13 g/mol
  • Key Differences :
    • Conjugated dienals (C=C–C=O) enhance reactivity in Diels-Alder and Michael addition reactions.
    • A hydroxyl group at position 5 increases polarity but reduces volatility compared to the target compound .

Hexanal, 2-oxo- (Butylglyoxal, CAS 2363-84-0)

  • Molecular Formula : C₆H₁₀O₂
  • Molar Mass : 114.14 g/mol
  • Key Differences :
    • Combines aldehyde and ketone functionalities (α-oxoaldehyde).
    • Reactivity : Highly electrophilic due to adjacent carbonyl groups, making it prone to nucleophilic attacks and polymerization .

Applications : Used as a crosslinking agent in polymers and a precursor in heterocyclic compound synthesis .

Comparative Analysis Table

Property Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) Hexanal, 5-oxo-,2-(O-methyloxime) Pentanal, 2-ethyl-4-oxo- (9CI) 2,4-Hexadienal, 5-hydroxy- (9CI)
Molecular Formula C₆H₉NO₃ C₇H₁₃NO₂ C₇H₁₂O₂ C₆H₈O₂
Molar Mass (g/mol) 143.14 143.18 128.17 112.13
Boiling Point (°C) 284.0 (predicted) Not reported Not reported Not reported
Key Functional Groups Aldehyde, oxo, hydroxyimino Aldehyde, oxo, methyloxime Aldehyde, oxo, ethyl Dienal, hydroxyl
XLogP ~1.14 (estimated) -0.2 ~1.5 (estimated) ~0.8 (estimated)
Applications Potential biochemical roles Synthetic intermediate Flavor/fragrance industry Food flavoring

Research Findings and Implications

  • Reactivity Trends: The hydroxyimino group in the target compound enhances hydrogen-bonding and weak acidity, distinguishing it from methyloxime or simple aldehyde analogs .
  • Thermal Stability : The high predicted boiling point (284°C) suggests strong intermolecular forces, likely due to polar functional groups .
  • Synthetic Challenges: Multi-functional compounds like Hexanal, 4-(hydroxyimino)-5-oxo- require careful control during synthesis to avoid side reactions (e.g., over-oxidation or imine hydrolysis) .

Preparation Methods

Oximation of 4-Keto Precursors

A plausible route involves the oximation of a 4-keto intermediate, such as 4-hydroxy-5-oxohexanal , via reaction with hydroxylamine (NH₂OH). Hydroxylamine hydrochloride in acidic or buffered aqueous conditions typically facilitates this conversion:

4-Hydroxy-5-oxohexanal+NH2OH4-(Hydroxyimino)-5-oxohexanal+H2O\text{4-Hydroxy-5-oxohexanal} + \text{NH}2\text{OH} \rightarrow \text{4-(Hydroxyimino)-5-oxohexanal} + \text{H}2\text{O}

This method mirrors oxime formation in aliphatic ketones, where the keto group at C4 is selectively targeted. Challenges include regioselectivity, as competing reactions at the C5 ketone or aldehyde groups may occur.

Aldol Condensation Followed by Functionalization

Building the carbon skeleton via aldol condensation offers a modular approach:

  • Aldol Reaction : Condense a β-ketoaldehyde (e.g., levulinic aldehyde) with a formaldehyde equivalent to extend the chain.

  • Protection of Aldehyde : Use thioacetal or acetal protecting groups to prevent undesired nucleophilic attacks.

  • Oxime Formation : Introduce the hydroxyimino group at C4 via hydroxylamine under controlled pH.

  • Deprotection : Remove the aldehyde-protecting group under mild acidic conditions.

This strategy requires precise control over reaction conditions to avoid polymerization or over-oxidation.

Industrial Patents and Scalable Methods

Solvent Extraction and Purification

Post-reaction processing is critical. The patent recommends extraction with 2-ethyl-1-hexanol or chloroform to isolate polar oxime derivatives. For Hexanal, 4-(hydroxyimino)-5-oxo-, similar solvents could enhance yield by minimizing side reactions during workup.

Challenges in Stereoselective Synthesis

The compound’s stereochemistry at C4 (if chiral) remains unspecified in available data. Asymmetric synthesis strategies, such as organocatalytic oximation or chiral auxiliary-mediated reactions , may be required to control configuration. For example:

  • Employ Evans oxazolidinones to direct hydroxyimino group formation enantioselectively.

  • Use Sharpless asymmetric dihydroxylation to set stereochemistry prior to oximation.

However, these methods remain speculative without experimental validation.

Comparative Analysis of Proposed Routes

MethodAdvantagesLimitations
Oximation of 4-Keto High atom economyCompeting side reactions
Aldol Condensation Modular backbone assemblyMulti-step protection needed
Acid-Mediated Oxidation ScalableRequires precursor optimization

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Hexanal, 4-(hydroxyimino)-5-oxo- (9CI), and how can reaction yields be improved?

  • Methodology : Start with cyclopentanecarboxylic acid derivatives as precursors, leveraging hydroxylamine to introduce the hydroxyimino group. Multi-step protocols involving ketone formation followed by oxime synthesis (e.g., Schiff base formation) are common . For yield optimization, employ high-resolution mass spectrometry (HRMS) to monitor intermediate purity and adjust reaction conditions (e.g., solvent polarity, temperature, catalyst loading). Comparative yield tables from analogous compounds (e.g., 3-(hydroxyimino)cyclopentanecarboxylic acid) suggest yields of 45–65% under inert atmospheres .

Q. How can the stability of Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) be maintained during storage?

  • Methodology : Store the compound in airtight, light-resistant containers under nitrogen at –20°C to prevent degradation via hydrolysis or oxidation. Stability studies on structurally similar hydroxyimino-ketones indicate a shelf life of 6–12 months under these conditions. Regularly validate stability using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) to detect decomposition products like aldehydes or nitriles .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use a combination of:

  • FT-IR to confirm the hydroxyimino (N–O stretch at ~1630 cm⁻¹) and ketone (C=O stretch at ~1700 cm⁻¹) groups.
  • ¹H/¹³C NMR to resolve stereochemistry and verify substituent positions (e.g., coupling constants for E/Z isomerism in oximes).
  • High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., calculated exact mass: 161.0389 g/mol for related hydroxyimino derivatives ).

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental spectral data for Hexanal, 4-(hydroxyimino)-5-oxo- (9CI)?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model vibrational frequencies and NMR chemical shifts. Compare computational predictions with experimental data to identify discrepancies caused by solvent effects or tautomerism. For example, discrepancies in carbonyl stretching frequencies may arise from solvent polarity or hydrogen bonding, requiring explicit solvent modeling .

Q. What are the mechanistic implications of the hydroxyimino group’s reactivity in catalytic applications?

  • Methodology : Investigate the compound’s role as a ligand or catalyst in oxidation-reduction reactions. Use cyclic voltammetry to study redox behavior and electron paramagnetic resonance (EPR) to detect radical intermediates. For instance, hydroxyimino groups in similar structures exhibit reversible redox activity at ~0.5 V (vs. Ag/AgCl), suggesting utility in electron-transfer catalysis .

Q. How can isotopic labeling (e.g., ¹⁵N or ²H) elucidate metabolic or environmental degradation pathways?

  • Methodology : Synthesize isotopically labeled analogs (e.g., ¹⁵N-hydroxyimino) and track degradation using liquid chromatography–mass spectrometry (LC-MS). For environmental studies, simulate hydrolysis under varying pH and temperature conditions. Data from analogous compounds show rapid hydrolysis in acidic media (t₁/₂ = 2–4 hours at pH 3), forming 4-oxohexanal as a primary degradation product .

Key Considerations

  • Stereochemical Complexity : The E/Z isomerism of the hydroxyimino group requires chiral HPLC or NOESY NMR for resolution .
  • Toxicity : While specific toxicity data for this compound are limited, structurally related hydroxyimino derivatives show moderate acute toxicity (LD₅₀ = 200–400 mg/kg in rodents) .
  • Regulatory Compliance : Ensure compliance with lab safety protocols for handling nitrosamines or nitriles, which may form under extreme conditions .

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